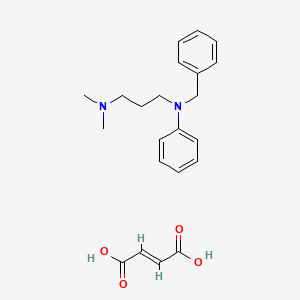
Trideca-4,9-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trideca-4,9-diene: is an organic compound characterized by its unique structure, which includes two double bonds located at the 4th and 9th positions of a thirteen-carbon chain. This compound is part of the diene family, which is known for its conjugated double bonds that provide unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trideca-4,9-diene can be synthesized through various methods, including the ring-opening metathesis polymerization of ester-functionalized tricyclo compounds. This process involves the use of Grubbs catalysts (first- and third-generation) to facilitate the polymerization reaction . Another method involves the reaction of cyclooctanecarboxaldehyde with piperidine in the presence of toluene, followed by a series of reactions involving methyl vinyl ketone and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Trideca-4,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the saturation of the double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include peroxides and oxygen in the presence of catalysts.
Reduction: Common reagents include hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Common reagents include halogens and other electrophiles in the presence of catalysts.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: Trideca-4,9-diene is used in the synthesis of various polymers through ring-opening metathesis polymerization. These polymers have unique thermal and mechanical properties, making them useful in various industrial applications .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may have applications in drug development and other biomedical fields.
Industry: this compound is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of Trideca-4,9-diene involves its ability to undergo various chemical reactions due to the presence of conjugated double bonds. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways in biological systems. For example, the compound may undergo oxidation to form epoxides, which can interact with cellular components and exert biological effects .
Comparación Con Compuestos Similares
Bicyclo[10.1.0]trideca-4,8-diene: This compound has a similar structure but includes a bicyclic ring system.
Spiro[5.7]trideca-1,4-dien-3-one: This compound includes a spiro ring system and is used in various synthetic applications.
Uniqueness: Trideca-4,9-diene is unique due to its linear structure with conjugated double bonds, which provides distinct chemical reactivity and properties compared to its cyclic and spiro counterparts.
Propiedades
Número CAS |
104645-54-7 |
|---|---|
Fórmula molecular |
C13H24 |
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
trideca-4,9-diene |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7-10H,3-6,11-13H2,1-2H3 |
Clave InChI |
GKTYKLMDPISOLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCCCC=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


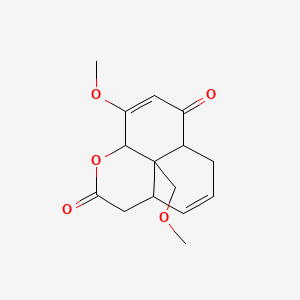

![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)
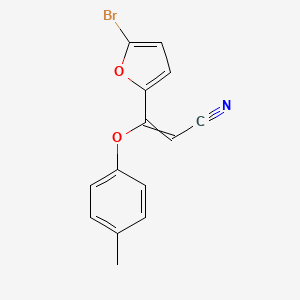


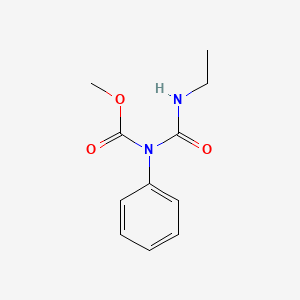

![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)

![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
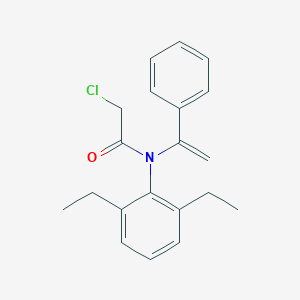
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
